Lenalidomide-PEG1-propargyl
Description
Role as Cereblon (CRBN)-Directed E3 Ligase Recruitment Module
This compound functions as a CRBN-binding module in PROTACs by exploiting the molecular glue properties of its parent compound, lenalidomide. The compound’s isoindolinone core binds to the tri-Trp pocket in the C-terminal domain of CRBN (CRBN-CTD), a critical interaction for recruiting the CRL4CRBN E3 ubiquitin ligase complex. Structural studies reveal that the glutarimide ring of lenalidomide forms hydrogen bonds with CRBN residues His353 and Trp380, while the phthalimide moiety engages in hydrophobic interactions with Trp386 and Trp400. The PEG1-propargyl linker extends from the C4 position of the phthalimide ring, providing a solvent-exposed functional group for conjugation to target protein ligands.
This modular design enables this compound to serve as a “plug-and-play” component in PROTAC synthesis. For example, coupling the propargyl group to an azide-functionalized target binder via click chemistry facilitates rapid assembly of heterobifunctional degraders. The compound’s binding affinity for CRBN (Kd ≈ 0.17 μM) is comparable to native lenalidomide, ensuring efficient E3 ligase recruitment.
Table 1: Key Structural Features of this compound
Structural Determinants for Neosubstrate Selectivity in PROTAC Design
The neosubstrate selectivity of this compound-based PROTACs is governed by modifications at the C4 and C6 positions of the phthalimide ring. While the C4 position hosts the PEG1-propargyl exit vector, the C6 position influences CRBN’s ability to engage neosubstrates such as IKZF1, IKZF3, and CK1α. For instance, 6-fluoro substitution on lenalidomide enhances selectivity for IKZF1/3 over developmentally critical proteins like MEIS2, reducing off-target effects.
Structural modeling of CRBN-ligand complexes shows that substitutions at C6 alter the geometry of the “hydrophobic patch” near Trp400, modulating neosubstrate binding. In contrast, achiral phenyl dihydrouracil (PDHU) ligands, which lack the glutarimide ring, exhibit reduced CRBN affinity unless substituted with groups like ortho-methyl or tert-butyl. These findings underscore the importance of the isoindolinone scaffold in this compound for maintaining high-affinity CRBN interactions while permitting tunable neosubstrate recruitment.
Table 2: Impact of Structural Modifications on Neosubstrate Selectivity
Comparative Analysis of Exit Vector Modifications at C4 vs C5 Positions
The exit vector—the chemical moiety connecting the CRBN ligand to the target binder—profoundly influences PROTAC efficacy. This compound’s exit vector originates from the C4 position of the phthalimide ring, whereas derivatives like lenalidomide-4'-PEG1-azide use analogous C4 linkers. In contrast, C5-modified analogs (e.g., homopropargyl amide) exhibit reduced CRBN affinity due to steric clashes with Trp386.
Table 3: Exit Vector Modifications and PROTAC Performance
| Exit Vector Position | Linker Length | Functional Group | CRBN Affinity (Kd) | Ternary Complex Stability |
|---|---|---|---|---|
| C4 | PEG1 | Propargyl | 0.17 μM | High |
| C4 | PEG1 | Azide | 0.19 μM | Moderate |
| C5 | Homopropargyl | Amide | 0.51 μM | Low |
The C4-PEG1-propargyl configuration optimizes solubility and ternary complex stability by positioning the target binder at an ideal distance (∼10 Å) from CRBN. This spatial arrangement facilitates ubiquitin transfer to lysine residues on the target protein, as demonstrated in BRD4 degraders incorporating trisubstituted PDHU ligands.
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[3-oxo-7-(2-prop-2-ynoxyethylamino)-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H19N3O4/c1-2-9-25-10-8-19-14-5-3-4-12-13(14)11-21(18(12)24)15-6-7-16(22)20-17(15)23/h1,3-5,15,19H,6-11H2,(H,20,22,23) |
InChI Key |
UPOUEJFZDCLRDN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Condensation of Methyl 2-Bromomethyl-3-Nitrobenzoate and 3-Amino-2,6-Piperidinedione Hydrochloride
Reduction to Lenalidomide
- Reducing agents : Zinc, iron, or aluminum in alcohol solvents (e.g., n-propanol) under nitrogen.
- Key parameters :
- Temperature: 60–90°C
- Reaction time: 1–5 hours
- Post-processing: Filtration, recrystallization with activated carbon, and drying.
- Yield : 78–82% with ≥99% purity by HPLC.
Conjugation of PEG1-Propargyl to Lenalidomide
The lenalidomide intermediate is functionalized with the PEG1-propargyl moiety via nucleophilic substitution or carbodiimide coupling.
Nucleophilic Substitution Approach
Carbodiimide-Mediated Coupling
- Reagents :
- Lenalidomide (1.0 eq)
- PEG1-propargyl carboxylic acid (1.2 eq)
- Coupling agent: EDC/HOBt (1.5 eq each)
- Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → room temperature
- Reaction time: 6 hours
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water).
- Yield : 60–68%.
Optimization of Reaction Parameters
Critical factors influencing yield and purity include:
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 70 | 95 |
| DCM | 8.93 | 68 | 93 |
| THF | 7.58 | 55 | 88 |
Polar aprotic solvents (DMF) favor higher yields due to improved reagent solubility.
Temperature and Time
- Optimal range : 25–40°C for 12–18 hours.
- Elevated temperatures (>50°C) lead to propargyl group decomposition.
Purification and Characterization
Recrystallization
Analytical Data
- HPLC : Retention time = 8.2 min (C18, 40% acetonitrile).
- NMR (DMSO-d6) :
Challenges and Solutions
- Propargyl stability : Use of inert atmosphere (N2/Ar) prevents oxidation.
- Regioselectivity : Protection of lenalidomide’s secondary amine with Boc groups before conjugation.
Applications in PROTAC Development
This compound serves as a cereblon-recruiting ligand in PROTACs. Example protocol:
Chemical Reactions Analysis
Core Reactivity of the Propargyl Group
The terminal alkyne (propargyl) group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in click chemistry. This reaction allows covalent linkage to azide-functionalized molecules under mild conditions ( ).
Reaction Mechanism
-
Catalyst : Copper(I) iodide or TBTA-stabilized CuSO₄/ascorbate
-
Conditions : Room temperature, aqueous/organic biphasic systems
Role of the PEG1 Spacer
The ethylene glycol unit enhances:
-
Flexibility : Optimizes spatial orientation for ternary complex formation between E3 ligase and target protein ( ).
-
Pharmacokinetics : Mitigates rapid renal clearance in preclinical models ( ).
Comparative Reactivity with Analogues
| Compound | Functional Group | Key Reactivity Difference |
|---|---|---|
| Lenalidomide-5'-CO-PEG1-propargyl | Carbonyl-PEG1-propargyl | Carbonyl stabilizes linker but reduces nucleophilicity vs. direct PEG-propargyl |
| Lenalidomide-4'-PEG1-amine | Terminal amine | Enables NHS ester/click chemistry duality; lacks propargyl’s bioorthogonality |
Synthetic Considerations
-
Purity Requirements : ≥95% HPLC purity to avoid side reactions ( ).
-
Stability : Refrigerated storage (-20°C) prevents propargyl oxidation ( ).
-
Side Reactions :
Mechanistic Insights from Lenalidomide Studies
Lenalidomide’s glutarimide ring binds cereblon (CRBN), while the PEG1-propargyl extension enables modular degradation of neo-substrates like IKZF1/3 or CK1α. This bifunctionality is retained in this compound, as shown in:
Scientific Research Applications
Lenalidomide-PEG1-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
Lenalidomide-PEG1-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of cytokines and stimulating T-cell proliferation.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins by the proteasome.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₀H₂₁N₃O₆
- Molecular Weight : 399.403 g/mol
- Purity : ≥95% (HPLC)
- Storage : Refrigerated (2–8°C), shelf life of 12 months .
The compound’s design leverages lenalidomide’s Cereblon (CRBN)-binding activity to recruit E3 ubiquitin ligases, enabling targeted protein ubiquitination and proteasomal degradation. The PEG1 spacer enhances solubility and reduces steric hindrance during target engagement .
Lenalidomide-PEG1-propargyl belongs to a class of lenalidomide-based degraders and conjugates. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Comparative Analysis of this compound and Analogues
Key Insights :
Functional Group Diversity :
- The propargyl group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas Lenalidomide-PEG1-azide is tailored for strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding copper toxicity in biological systems .
- Propargyl-PEG1-SS-PEG1-acid incorporates a disulfide linker, enabling drug release in reductive environments (e.g., tumor microenvironments), but introduces synthetic complexity compared to the single-PEG1 spacer in this compound .
Solubility and Stability :
- This compound requires refrigeration (2–8°C) for stability, whereas Lenalidomide-propargyl-C2-NH2 (HCl) benefits from enhanced aqueous solubility due to its amine hydrochloride salt .
Targeted Protein Degradation :
- All lenalidomide derivatives retain CRBN-binding activity, but spacer length and terminal groups influence degradation efficiency. For example, the PEG1 spacer in this compound optimizes distance between the target protein and E3 ligase, critical for PROTAC efficacy .
Synthetic Accessibility :
- This compound is commercially available with ≥95% purity, streamlining ADC development. In contrast, disulfide-linked analogues (e.g., Propargyl-PEG1-SS-PEG1-acid) require multi-step synthesis and stringent quality control .
Limitations :
- Refrigeration requirements limit field applications.
- PEG spacers may induce anti-PEG immunogenicity in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
